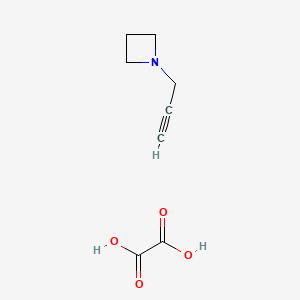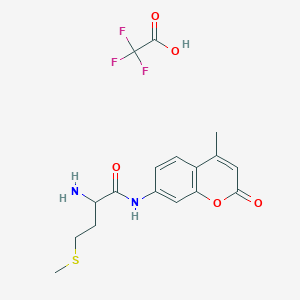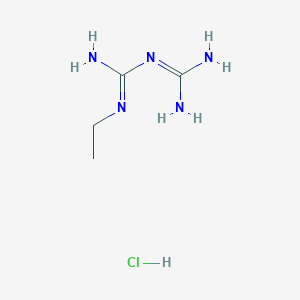
N-ethylbiguanide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethylbiguanide hydrochloride is a chemical compound belonging to the biguanide family. Biguanides are known for their strong basicity and ability to form stable complexes with metal ions. This compound is a derivative of biguanide, where an ethyl group is attached to the nitrogen atom. This compound is highly soluble in water due to its polar nature and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylbiguanide hydrochloride typically involves the reaction of biguanide with ethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Biguanide+Ethylamine+HCl→N-ethylbiguanide hydrochloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The reaction mixture is typically heated and stirred to ensure complete reaction, followed by purification steps such as crystallization or filtration to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-ethylbiguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-ethylbiguanide derivatives.
Reduction: Reduction reactions can convert it into simpler amine compounds.
Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethylbiguanide derivatives, while substitution reactions can produce a variety of substituted biguanides.
Aplicaciones Científicas De Investigación
N-ethylbiguanide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antidiabetic properties.
Medicine: Investigated for its potential use in treating metabolic disorders and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-ethylbiguanide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can form stable complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-ethylbiguanide hydrochloride include other biguanide derivatives such as:
Metformin hydrochloride: Widely used as an antidiabetic drug.
Phenformin hydrochloride: Another antidiabetic agent with similar properties.
Buformin hydrochloride: Used in the treatment of type 2 diabetes.
Uniqueness
This compound is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This makes it suitable for applications where other biguanides may not be as effective.
Propiedades
Número CAS |
2113-08-8 |
|---|---|
Fórmula molecular |
C4H12ClN5 |
Peso molecular |
165.62 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)-2-ethylguanidine;hydrochloride |
InChI |
InChI=1S/C4H11N5.ClH/c1-2-8-4(7)9-3(5)6;/h2H2,1H3,(H6,5,6,7,8,9);1H |
Clave InChI |
BMKJPIBZJKDTGC-UHFFFAOYSA-N |
SMILES canónico |
CCN=C(N)N=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


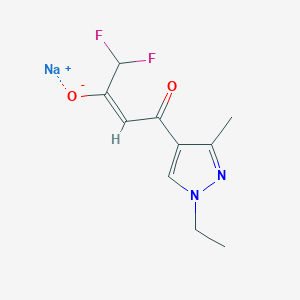
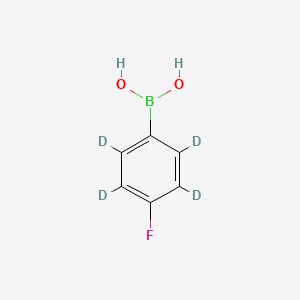
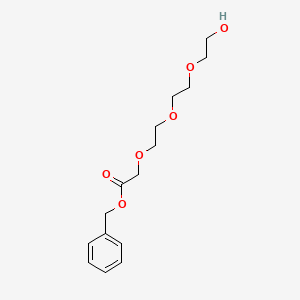
![1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride](/img/structure/B13902775.png)
![5-[5-Methylfurfurylidene]hydantoin](/img/structure/B13902781.png)

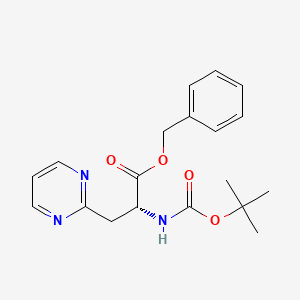
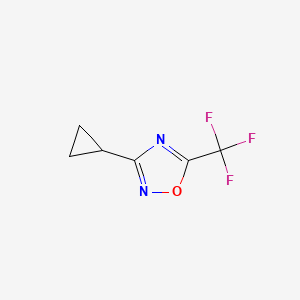
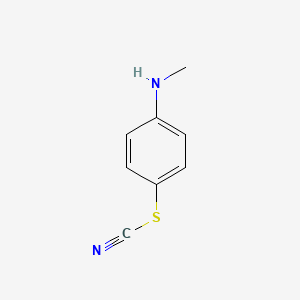
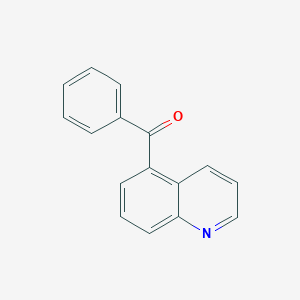
![(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13902816.png)

